4-(Dimethylamino)thiopyran-2-thione
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Overview
Description
4-(Dimethylamino)thiopyran-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)thiopyran-2-thione can be achieved through various methods. One common approach involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines in the presence of triethylamine as a catalyst . This method is efficient, providing high yields and purity with a simple work-up procedure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)thiopyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, where the dimethylamino group may be replaced by other functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
4-(Dimethylamino)thiopyran-2-thione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)thiopyran-2-thione involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with strained alkynes, leading to the release of carbonyl sulfide (COS) and hydrogen sulfide (H2S) in the presence of carbonate anhydrase . These reactions are significant in biological systems, where H2S acts as a signaling molecule.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran-2-thione: Similar in structure but lacks the dimethylamino group.
2H-Thiopyran-2-one: Contains an oxygen atom instead of sulfur at the 2-position.
2H-Pyran-2-thione: Similar structure but with a different heterocyclic ring.
Uniqueness
4-(Dimethylamino)thiopyran-2-thione is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
81330-13-4 |
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Molecular Formula |
C7H9NS2 |
Molecular Weight |
171.3 g/mol |
IUPAC Name |
4-(dimethylamino)thiopyran-2-thione |
InChI |
InChI=1S/C7H9NS2/c1-8(2)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |
InChI Key |
OQBKBSWDIWUCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=S)SC=C1 |
Origin of Product |
United States |
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